4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 405918-90-3
VCID: VC4562160
InChI: InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-14-9(2)12(15)7-6-11(10)14/h6-8,15H,3-5H2,1-2H3
SMILES: CCCCC1=CC(=O)OC2=C1C=CC(=C2C)O
Molecular Formula: C14H16O3
Molecular Weight: 232.279

4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one

CAS No.: 405918-90-3

Cat. No.: VC4562160

Molecular Formula: C14H16O3

Molecular Weight: 232.279

* For research use only. Not for human or veterinary use.

4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one - 405918-90-3

Specification

CAS No. 405918-90-3
Molecular Formula C14H16O3
Molecular Weight 232.279
IUPAC Name 4-butyl-7-hydroxy-8-methylchromen-2-one
Standard InChI InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-14-9(2)12(15)7-6-11(10)14/h6-8,15H,3-5H2,1-2H3
Standard InChI Key MDWSJIOFAJKBJY-UHFFFAOYSA-N
SMILES CCCCC1=CC(=O)OC2=C1C=CC(=C2C)O

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituent Configuration

The compound belongs to the coumarin family, characterized by a benzopyrone scaffold (2H-chromen-2-one). The core structure consists of a fused benzene and α-pyrone ring, with substitutions at positions 4, 7, and 8:

  • Position 4: A butyl chain (-C₄H₉) enhances lipophilicity, potentially improving membrane permeability .

  • Position 7: A hydroxyl group (-OH) contributes to hydrogen bonding and antioxidant activity .

  • Position 8: A methyl group (-CH₃) sterically influences molecular interactions .

The IUPAC name, 4-butyl-7-hydroxy-8-methylchromen-2-one, reflects this substitution pattern (Figure 1) .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₄H₁₆O₃
Molecular Weight232.27 g/mol
CAS Registry Number405918-90-3
SMILESCCCCC1=CC(=O)OC2=C1C=CC(=C2C)O
InChI KeyMDWSJIOFAJKBJY-UHFFFAOYSA-N

Synthetic Methodologies

Pechmann Condensation

The primary route for synthesizing this coumarin derivative involves Pechmann condensation, a classical method for coumarin synthesis. This acid-catalyzed reaction condenses phenols with β-ketoesters . For 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one:

  • Reactants: Resorcinol (or substituted phenol) reacts with ethyl acetoacetate (β-ketoester).

  • Catalyst: Concentrated sulfuric acid or Amberlyst-15 facilitates cyclization .

  • Mechanism: Transesterification followed by intramolecular hydroxyalkylation and dehydration .

Table 2: Comparison of Synthetic Routes

MethodYield (%)ConditionsAdvantages
Pechmann (H₂SO₄)65–75110°C, 2–3 hoursHigh scalability
Amberlyst-1580–85Reflux, 100 minutesEco-friendly, reusable catalyst

Knoevenagel Condensation

Alternative approaches employ Knoevenagel condensation for introducing acyl groups at position 3, though this is less common for the 4-butyl derivative .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic butyl group, making it more soluble in organic solvents like ethanol or DMSO. The hydroxyl group at position 7 enhances stability through intramolecular hydrogen bonding with the carbonyl oxygen .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₃), δ 2.45 (s, 3H, Ar-CH₃), δ 6.25 (s, 1H, H-3) .

    • ¹³C NMR: δ 160.5 (C=O), δ 153.2 (C-7), δ 112.4 (C-8) .

Biological Activities and Applications

Antioxidant Properties

The hydroxyl group at position 7 enables radical scavenging. In DPPH assays, hydroxylated coumarins exhibit IC₅₀ values as low as 4.09 µg/mL, though specific data for this derivative requires further validation .

Antimicrobial Effects

Structural analogs demonstrate activity against Gram-positive bacteria (e.g., Bacillus subtilis) with MIC values of 56.25 µg/mL . The butyl group may enhance membrane disruption.

Enzyme Inhibition

The compound’s structure suggests potential as a cholinesterase inhibitor, relevant to Alzheimer’s disease. Dimethylaminoacryloyl-modified analogs show enhanced AChE inhibition.

ActivityModel SystemKey FindingSource
AntioxidantDPPH assayIC₅₀ = 4.09 µg/mL (analogs)
AntimicrobialB. subtilisMIC = 56.25 µg/mL (analogs)
Enzyme InhibitionAChE/BuChEStructural similarity to inhibitors

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